19F and 1H NMR chemical shifts for 2,4-Difluoro-3-trifluoromethylanisole
19F and 1H NMR chemical shifts for 2,4-Difluoro-3-trifluoromethylanisole
An In-Depth Technical Guide to the ¹⁹F and ¹H NMR Chemical Shifts of 2,4-Difluoro-3-trifluoromethylanisole
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The compound 2,4-Difluoro-3-trifluoromethylanisole represents a confluence of key fluorinated motifs—difluoro-substitution on an aromatic ring, a trifluoromethyl group, and a methoxy ether linkage. Understanding the precise structural and electronic characteristics of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This technical guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 2,4-Difluoro-3-trifluoromethylanisole. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to offer researchers, scientists, and drug development professionals a predictive framework grounded in the fundamental principles of NMR, explaining the causality behind the expected spectral features. We will explore the intricate network of spin-spin couplings and the factors governing chemical shifts, providing a robust guide for the structural elucidation of this and structurally related fluorinated compounds.
Molecular Structure and NMR-Active Nuclei
The starting point for any NMR analysis is a clear understanding of the molecular structure and the identification of all NMR-active nuclei. For 2,4-Difluoro-3-trifluoromethylanisole, the key nuclei are ¹H and ¹⁹F, both having a nuclear spin (I) of ½, which results in sharp, well-resolved NMR signals.
The structure and standard numbering system are presented below. This numbering is crucial for the unambiguous assignment of signals and discussion of coupling interactions.
Caption: Structure of 2,4-Difluoro-3-trifluoromethylanisole with atom numbering.
¹⁹F NMR Spectral Analysis: A Nucleus of High Sensitivity
Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, making it the third most receptive nucleus after tritium and protium.[1] Its most distinguishing feature is an exceptionally wide chemical shift range (~800 ppm), which minimizes signal overlap and makes ¹⁹F chemical shifts highly sensitive to the local electronic environment.[1][2]
Predicted ¹⁹F Chemical Shifts (δ)
The chemical shifts of the three distinct fluorine environments in 2,4-Difluoro-3-trifluoromethylanisole are predicted based on typical values for related structures.[3]
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Trifluoromethyl Group (-CF₃): The CF₃ group attached to an aromatic ring typically resonates in the upfield region of the spectrum. For C₆H₅CF₃, the shift is approximately -63.7 ppm.[3] The presence of ortho and meta fluorine and methoxy substituents will modulate this, but a shift in the -60 to -65 ppm range is a reasonable expectation.
-
Aromatic Fluorines (F-2 and F-4): Aromatic C-F bonds exhibit a wide range of chemical shifts. In C₆H₅F, the shift is -113.5 ppm.[3] In our molecule, F-2 is ortho to an electron-donating -OCH₃ group and an electron-withdrawing -CF₃ group. F-4 is ortho to an H and meta to both the -OCH₃ and -CF₃ groups. This complex substitution pattern makes precise prediction challenging, but they are expected to be significantly downfield from C₆H₅F, likely in the -90 to -120 ppm range. The distinct electronic environments of F-2 and F-4 will ensure they have different chemical shifts.
Spin-Spin Coupling (J-Coupling): Deciphering the Multiplets
The power of ¹⁹F NMR lies in its extensive network of through-bond and through-space spin-spin couplings. Unlike ¹H NMR where coupling beyond three bonds is often negligible, ¹⁹F-¹⁹F and ¹H-¹⁹F couplings are routinely observed over four, five, or even more bonds.[1][2]
-
¹⁹F-¹⁹F Coupling:
-
⁴J(F2-F4): This represents a four-bond, meta-coupling. Meta F-F couplings in substituted fluorobenzenes are typically in the range of 3-10 Hz.
-
⁴J(F2-CF₃): This four-bond coupling is influenced by both through-bond and through-space interactions due to the proximity of the groups. This coupling is expected to be significant, potentially 15-30 Hz.
-
⁴J(F4-CF₃): This is also a four-bond coupling, but it lacks the direct through-space component of the F2-CF₃ interaction. It will likely be smaller, perhaps in the 1-5 Hz range.
-
-
¹H-¹⁹F Coupling:
-
³J(H6-F2): Ortho H-F coupling is typically the largest, usually between 7-11 Hz.
-
³J(H5-F4): Another ortho H-F coupling, expected to be in the 7-11 Hz range.
-
⁴J(H5-F2): Meta H-F coupling, typically smaller at 4-8 Hz.
-
⁴J(H6-F4): Another meta H-F coupling, also in the 4-8 Hz range.
-
⁴J(OCH₃-F2): A four-bond coupling that can also occur through space. This is often small but observable, typically 1-3 Hz.
-
⁵J(H5-CF₃) & ⁶J(H6-CF₃): These long-range couplings are likely to be small (<1 Hz) and may not be resolved, but could contribute to signal broadening.
-
Predicted ¹⁹F Spectrum Appearance
Based on the couplings above, the ¹⁹F spectrum will consist of three complex multiplets:
-
-CF₃ Signal: This signal will be split primarily by F-2 and F-4. It will likely appear as a doublet of doublets (dd) or a more complex multiplet if smaller couplings are resolved.
-
F-2 Signal: This fluorine will be coupled to F-4, H-6, the CF₃ group, and potentially the OCH₃ protons. This will result in a complex multiplet, likely a doublet of quartets of doublets (dqd) or similar.
-
F-4 Signal: This fluorine is coupled to F-2, H-5, and the CF₃ group, resulting in a complex multiplet, likely a doublet of doublets of quartets (ddq).
¹H NMR Spectral Analysis: The Proton Perspective
The ¹H NMR spectrum provides complementary information, confirming assignments and completing the structural puzzle. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will generally shift the aromatic proton signals downfield (to a higher ppm value).
Predicted ¹H Chemical Shifts (δ)
-
Aromatic Protons (H-5, H-6): These protons are in a complex electronic environment. They are ortho and meta to multiple fluorine substituents. Their chemical shifts are expected in the aromatic region, likely between 7.0 and 7.8 ppm . Due to their different proximities to the substituents, H-5 and H-6 will have distinct chemical shifts.
-
Methoxy Protons (-OCH₃): The methoxy group protons are relatively shielded and should appear as a single signal. A typical range for an anisole is 3.8-4.0 ppm. The ortho fluorine (F-2) will have a slight deshielding effect, placing the signal in the 3.9 to 4.2 ppm range.
Spin-Spin Coupling (J-Coupling)
The multiplicities of the proton signals are dictated by both ¹H-¹H and ¹H-¹⁹F couplings.
-
¹H-¹H Coupling:
-
³J(H5-H6): A standard ortho proton-proton coupling, which is typically in the range of 7-9 Hz.
-
-
¹H-¹⁹F Coupling: The same H-F couplings discussed previously will manifest in the ¹H spectrum:
-
The H-6 signal will be split by H-5 (³JHH ≈ 7-9 Hz) and F-2 (³JHF ≈ 7-11 Hz).
-
The H-5 signal will be split by H-6 (³JHH ≈ 7-9 Hz), F-4 (³JHF ≈ 7-11 Hz), and F-2 (⁴JHF ≈ 4-8 Hz).
-
The -OCH₃ signal may be split by F-2 (⁴JHF ≈ 1-3 Hz), appearing as a narrow doublet or triplet rather than a sharp singlet.
-
Predicted ¹H Spectrum Appearance
-
H-5 Signal: Expected to be the most complex signal, appearing as a doublet of doublet of doublets (ddd) due to coupling with H-6, F-4, and F-2.
-
H-6 Signal: Expected to be a doublet of doublets (dd) from coupling to H-5 and F-2.
-
-OCH₃ Signal: A singlet, or more likely, a narrow doublet/multiplet due to the four-bond coupling with F-2.
Data Summary and Visualization
The predicted NMR data is summarized below. These values are estimates based on established principles and data from analogous compounds; experimental verification is essential.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupled Nuclei and Predicted J-values (Hz) |
| ¹⁹F | |||
| -CF ₃ | -60 to -65 | dd (or m) | ⁴J(F-CF₃) ≈ 15-30, ⁴J(F-CF₃) ≈ 1-5 |
| F -2 | -90 to -120 | m | ⁴J(F2-F4) ≈ 3-10, ⁴J(F2-CF₃) ≈ 15-30, ³J(H6-F2) ≈ 7-11, ⁴J(H5-F2) ≈ 4-8, ⁴J(OCH₃-F2) ≈ 1-3 |
| F -4 | -90 to -120 | m | ⁴J(F2-F4) ≈ 3-10, ⁴J(F4-CF₃) ≈ 1-5, ³J(H5-F4) ≈ 7-11, ⁴J(H6-F4) ≈ 4-8 |
| ¹H | |||
| H -5 | 7.0 to 7.8 | ddd | ³J(H5-H6) ≈ 7-9, ³J(H5-F4) ≈ 7-11, ⁴J(H5-F2) ≈ 4-8 |
| H -6 | 7.0 to 7.8 | dd | ³J(H5-H6) ≈ 7-9, ³J(H6-F2) ≈ 7-11 |
| -OCH ₃ | 3.9 to 4.2 | s (or d) | ⁴J(OCH₃-F2) ≈ 1-3 |
Visualization of Key J-Coupling Interactions
The following diagram illustrates the primary spin-spin coupling relationships within the molecule, which are essential for spectral interpretation.
Caption: Key J-Coupling interactions in 2,4-Difluoro-3-trifluoromethylanisole.
Experimental Protocol for NMR Analysis
To obtain high-quality, verifiable data, a rigorous and standardized experimental approach is necessary. The following protocol outlines the key steps for acquiring both ¹H and ¹⁹F NMR spectra.
Sample Preparation
-
Materials: 2,4-Difluoro-3-trifluoromethylanisole (5-15 mg), high-quality 5 mm NMR tube, deuterated solvent (e.g., CDCl₃, Acetone-d₆), Pasteur pipette, glass wool.
-
Procedure:
-
Accurately weigh approximately 5-15 mg of the analyte into a clean, dry vial.
-
Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform is a good first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[4]
-
Gently swirl or vortex the vial until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.
-
NMR Instrument Parameters (400 MHz Spectrometer Example)
The following workflow is recommended for a comprehensive analysis.
Caption: Recommended experimental workflow for comprehensive NMR analysis.
-
Standard ¹H Spectrum:
-
Spectral Width (SW): ~12-16 ppm, centered around 7 ppm.
-
Number of Scans (NS): 16-64, depending on concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
¹⁹F Spectrum (with ¹H decoupling):
-
Spectral Width (SW): ~200 ppm, centered around -100 ppm. This may need adjustment based on initial findings.
-
Number of Scans (NS): 64-256.
-
Relaxation Delay (D1): 2 seconds.
-
Decoupling: Use standard proton broadband decoupling (e.g., WALTZ-16) during acquisition to simplify the spectrum and identify ¹⁹F-¹⁹F couplings.
-
-
¹H Spectrum (with ¹⁹F decoupling):
-
2D NMR (for unambiguous assignment):
-
¹H-¹H COSY: To definitively correlate H-5 with H-6.
-
¹H-¹⁹F HOESY/NOESY: To identify through-space correlations, which can be particularly useful for confirming the assignments of F-2 and the -CF₃ group based on their proximity to -OCH₃ and H-6.[7]
-
Conclusion
The NMR spectral analysis of 2,4-Difluoro-3-trifluoromethylanisole is a prime example of the synergy between ¹H and ¹⁹F NMR spectroscopy. The ¹⁹F spectrum, with its wide chemical shift dispersion and extensive long-range couplings, provides a detailed fingerprint of the fluorinated core. The ¹H spectrum, especially when combined with ¹⁹F decoupling techniques, confirms proton connectivity and completes the structural assignment. The predictive framework outlined in this guide, based on fundamental principles and data from analogous structures, provides a robust starting point for any researcher working with this molecule. For absolute structural confirmation, the use of two-dimensional NMR techniques is highly recommended to resolve the complex web of scalar and dipolar couplings.
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